molecular formula C10H16N2S B12121845 1-Pyrrolidineethanamine, alpha-2-thienyl- CAS No. 927998-29-6

1-Pyrrolidineethanamine, alpha-2-thienyl-

Cat. No.: B12121845
CAS No.: 927998-29-6
M. Wt: 196.31 g/mol
InChI Key: GVVJOXGMWIEFIA-UHFFFAOYSA-N
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Description

1-Pyrrolidineethanamine, alpha-2-thienyl- (systematic name: 2-(2-thienyl)-2-(pyrrolidin-1-yl)ethanamine) is a secondary amine featuring a pyrrolidine ring linked to an ethanamine backbone substituted with a thiophene group at the alpha position.

Properties

CAS No.

927998-29-6

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

2-pyrrolidin-1-yl-1-thiophen-2-ylethanamine

InChI

InChI=1S/C10H16N2S/c11-9(10-4-3-7-13-10)8-12-5-1-2-6-12/h3-4,7,9H,1-2,5-6,8,11H2

InChI Key

GVVJOXGMWIEFIA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(C2=CC=CS2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Pyrrolidineethanamine, alpha-2-thienyl-, can be synthesized through several methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds as follows:

    Formation of Schiff Base: 2-thiophenecarboxaldehyde reacts with pyrrolidine to form an imine (Schiff base).

    Reduction: The imine is then reduced using sodium borohydride to yield 1-Pyrrolidineethanamine, alpha-2-thienyl-.

Industrial Production Methods

In an industrial setting, the synthesis of 1-Pyrrolidineethanamine, alpha-2-thienyl-, may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidineethanamine, alpha-2-thienyl-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can further modify the thienyl group or the pyrrolidine ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with sodium borohydride primarily affects the imine intermediates.

Scientific Research Applications

1-Pyrrolidineethanamine, alpha-2-thienyl-, has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Pyrrolidineethanamine, alpha-2-thienyl-, involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may interact with neurotransmitter receptors in the brain, influencing signal transmission and potentially exhibiting therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares key structural analogs of 1-pyrrolidineethanamine derivatives, emphasizing substituent effects, molecular properties, and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Toxicity Reference ID
1-Pyrrolidineethanamine, β-(4-ethoxyphenyl) 4-ethoxyphenyl at beta position C14H22N2O 234.34 Intermediate in organic synthesis
1-Pyrrolidineethanamine (unsubstituted) None C6H14N2 114.19 Pharmaceutical API manufacturing
N-(4-Nitrophenyl)-1-pyrrolidineethanamine 4-nitrophenyl at terminal N C12H17N3O2 235.28 Research chemical; nitro group enhances reactivity
1-Pyrrolidineethanamine, β-(4-propoxyphenyl) 4-propoxyphenyl at beta position C15H24N2O 248.36 Not explicitly stated; likely synthetic intermediate
2-(Phenylthio)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine Phenylthio group at ethyl chain C14H22N2S 250.40 Predicted high boiling point (379.8°C); sulfur enhances stability
N-Methyl-2-(pyrrolidin-1-yl)ethanamine Methyl group at terminal N C7H16N2 128.22 CNS drug development; irritant (requires careful handling)
Bepridil hydrochloride monohydrate Isobutoxymethyl and benzyl groups C24H34N2O•ClH•H2O 421.08 Anti-anginal drug; oral rat LD50: 6,850 mg/kg

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